4-Oxo-1-adamantyl acetate

Übersicht

Beschreibung

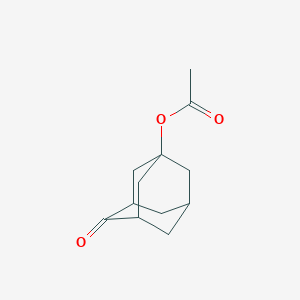

4-Oxo-1-adamantyl acetate is a chemical compound with the CAS Number: 63382-10-5 . It has a molecular weight of 208.26 . The IUPAC name for this compound is (3R,5S)-4-oxotricyclo [3.3.1.1~3,7~]dec-1-yl acetate .

Molecular Structure Analysis

The InChI code for 4-Oxo-1-adamantyl acetate is 1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3/t8-,9-,10+,12- . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

4-Oxo-1-adamantyl acetate has a molecular weight of 208.26 .Wissenschaftliche Forschungsanwendungen

ADME Properties

Adamantane derivatives are studied for their absorption, distribution, metabolism, and excretion properties in the body .

Hydrophobic Effects

These compounds can be used to enhance the hydrophobicity of drug molecules, which can affect their interaction with biological membranes .

Ion Channels

Adamantane structures are used in the design of drugs that target ion channels, which play critical roles in various physiological processes .

Rigid Scaffold

The adamantane core provides a rigid scaffold that can be used to improve the specificity and stability of drug molecules .

Drug Delivery Systems

Adamantane has been used to develop new drug molecules to improve their pharmacokinetic and pharmacodynamic parameters, as well as for targeted drug delivery and surface recognition of target structures .

Surface Recognition

The unique structure of adamantane derivatives allows for specific interactions with biological targets, which is useful in targeted therapies .

Zukünftige Richtungen

Adamantane derivatives, including potentially 4-Oxo-1-adamantyl acetate, are of significant interest in research due to their unique physical and chemical properties. They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests a promising future for the study and application of these compounds.

Eigenschaften

IUPAC Name |

(4-oxo-1-adamantyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHDLUJUHIBGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1-adamantyl acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)

![(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2970358.png)

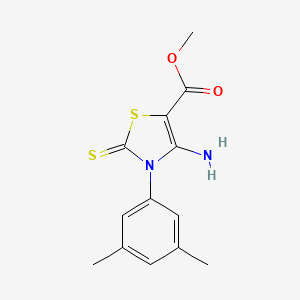

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

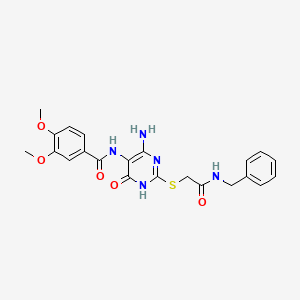

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)

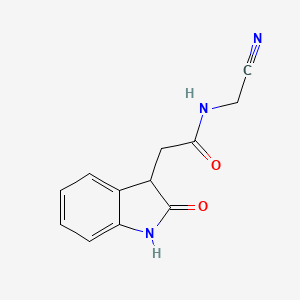

![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)